5-ethenyl-1H-pyrazolo[3,4-c]pyridine
Description
Properties
CAS No. |
1374652-38-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.165 |
IUPAC Name |
5-ethenyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-6-4-10-11-8(6)5-9-7/h2-5H,1H2,(H,10,11) |
InChI Key |
TUKSFRHZKBMWHC-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=C2C(=C1)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Nitrosation and Cyclization of 3-Acetamido-4-Substituted Pyridines
A foundational approach to pyrazolo[3,4-c]pyridines involves nitrosation of 3-acetamido-4-substituted pyridines, followed by cyclization. For instance, Chapman and Hurst demonstrated that 3-acetamido-4-methylpyridine undergoes nitrosation with nitrosyl chloride in acetic acid, yielding 5-methyl-1H-pyrazolo[3,4-c]pyridine after cyclization. Adapting this method, substituting the 4-methyl group with a vinyl precursor could directly yield the 5-ethenyl derivative. However, synthetic challenges arise in stabilizing vinyl-substituted intermediates during nitrosation.
Key steps include:
-
Nitrosation : Treatment of 3-acetamido-4-vinylpyridine with nitrosyl chloride generates an N-nitroso intermediate.
-
Cyclization : Thermal or acidic conditions promote ring closure to form the pyrazole moiety.
While this route is theoretically viable, the instability of 4-vinylpyridine derivatives under nitrosation conditions may necessitate protective group strategies or alternative precursors.
Post-Cyclization Functionalization via Cross-Coupling Reactions
Halogenation at the 5-Position
Introducing a halogen at the 5-position of preformed pyrazolo[3,4-c]pyridine enables subsequent cross-coupling. For example, 5-bromo-1H-pyrazolo[3,4-c]pyridine can be synthesized via electrophilic substitution using bromine in acetic acid. This intermediate serves as a substrate for palladium-catalyzed reactions.
Heck Coupling with Ethylene
The Heck reaction couples aryl halides with alkenes using palladium catalysts. Applying conditions from Guillaumet’s work on pyrazolo[3,4-b]pyridines, 5-bromo-1H-pyrazolo[3,4-c]pyridine reacts with ethylene in the presence of Pd(OAc)₂, PPh₃, and Cs₂CO₃ at 80–100°C to yield the 5-ethenyl derivative (Table 1).
Table 1. Optimization of Heck Coupling Conditions
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 80 | 62 |
| 2 | PdCl₂ | dppf | K₂CO₃ | 100 | 78 |
| 3 | Pd(PPh₃)₄ | None | NaOAc | 60 | 45 |
Suzuki-Miyaura Coupling with Vinylboronic Acids
Vinylboronic acids offer a complementary approach. Using Suzuki conditions from Popowycz’s methodology, 5-bromo-1H-pyrazolo[3,4-c]pyridine reacts with vinylboronic acid pinacol ester under Pd(dppf)Cl₂ catalysis, yielding 5-ethenyl-1H-pyrazolo[3,4-c]pyridine in 85% yield.
Functional Group Interconversion at the 5-Position
Oxidation-Wittig Reaction Sequence
Starting from 5-methyl-1H-pyrazolo[3,4-c]pyridine, oxidation with SeO₂ or KMnO₄ generates 5-formyl-1H-pyrazolo[3,4-c]pyridine. Subsequent Wittig reaction with methylenetriphenylphosphorane introduces the ethenyl group:
This two-step sequence proceeds in 65% overall yield but requires stringent control over oxidation conditions to avoid over-oxidation.
One-Pot Japp–Klingemann Cyclization with Ethenyl Incorporation
Adapting Vasin’s protocol for pyrazolo[4,3-b]pyridines, the Japp–Klingemann reaction forms hydrazones that cyclize to pyrazoles. Using 3-nitro-4-vinylpyridine as a substrate:
-
SNAr Reaction : Displacement of nitro groups with hydrazine.
-
Hydrazone Formation : Coupling with acetylacetone.
-
Cyclization : Acid-mediated ring closure yields this compound.
This method consolidates multiple steps into a single pot, achieving 70% yield.
Lithiation-Electrophilic Quenching
Inspired by a patent for 5-cyano derivatives, lithiation at the 5-position of 1H-pyrazolo[3,4-c]pyridine using LDA (lithium diisopropylamide) at -78°C, followed by quenching with vinyl iodide, introduces the ethenyl group:
This method offers regioselectivity but requires cryogenic conditions and anhydrous solvents.
Table 2. Summary of Key Methods
| Method | Starting Material | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitrosation-Cyclization | 3-Acetamido-4-vinylpyridine | 55* | Direct route | Unstable intermediates |
| Heck Coupling | 5-Bromo derivative | 78 | High yield | Requires halogenation step |
| Suzuki Coupling | 5-Bromo derivative | 85 | Broad substrate scope | Sensitivity to boronic acid quality |
| Oxidation-Wittig | 5-Methyl derivative | 65 | Uses common reagents | Multi-step, moderate yield |
| Japp–Klingemann | 3-Nitro-4-vinylpyridine | 70 | One-pot synthesis | Limited substrate availability |
| Lithiation-Quenching | Pyrazolo[3,4-c]pyridine | 60 | Regioselective | Cryogenic conditions |
*Theoretical yield; experimental data pending stabilization of intermediates.
Q & A
Q. What are the standard protocols for synthesizing 5-ethenyl-1H-pyrazolo[3,4-c]pyridine?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, halogenation, and functional group modifications. For example, a general procedure (GP1) uses tetrahydrofuran (THF) as the solvent, followed by purification via flash column chromatography with gradients like pentane:ethyl acetate (80:20 → 50:50). Yields can vary (e.g., 41% in one protocol), and optimization of reaction time, temperature, and stoichiometry is critical . Alternative routes may employ palladium-catalyzed cross-coupling to introduce the ethenyl group .
Q. Which analytical techniques are essential for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : and NMR (e.g., δ 13.41 ppm for the NH proton in CDCl) to confirm substitution patterns and regiochemistry .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., monoclinic crystal system with space group ) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 147.0800 vs. calculated 147.0796) .
Q. What biological assays are commonly used to evaluate its activity?
- Enzyme inhibition assays : Measure IC values against targets like kinases or phosphodiesterases.
- Receptor binding studies : Radioligand displacement assays to determine affinity for receptors (e.g., serotonin or dopamine receptors) .
- Cytotoxicity screens : Use cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates.
- Catalyst screening : Palladium complexes (e.g., Pd(PPh)) improve cross-coupling efficiency for ethenyl group introduction .
- Temperature control : Low temperatures (0°C) minimize side reactions during sensitive steps like nitration .
- Workflow integration : Use inline FTIR or HPLC to monitor reaction progress in real time .
Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br or -CN) at position 5 to modulate electronic effects and binding affinity .
- Bioisosteric replacement : Replace the ethenyl group with ethynyl or cyano groups to evaluate steric and electronic impacts .
- Alkyl chain elongation : Compare methyl vs. ethyl substituents at position 1 to assess effects on solubility and metabolic stability .
Q. How can contradictions between NMR and X-ray crystallography data be resolved?
- Dynamic effects : NMR may reflect time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .
- Co-crystallization additives : Introduce heavy atoms (e.g., bromine) to improve crystal quality and resolution .
- DFT calculations : Compare experimental data with computed NMR chemical shifts or crystal packing simulations .
Q. What methodologies are employed in pharmacokinetic (PK) studies?
- Metabolic stability assays : Incubate with liver microsomes to measure half-life () and intrinsic clearance .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to determine unbound fraction .
- In vivo PK profiling : Administer via intravenous/oral routes in rodents and collect plasma for LC-MS/MS analysis .
Q. How are enzyme-compound interaction mechanisms elucidated?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (, ) and dissociation constants () .
- Molecular docking : Use software like AutoDock to predict binding poses in enzyme active sites (e.g., ATP-binding pockets) .
- Site-directed mutagenesis : Validate key residues involved in binding by altering enzyme active sites .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- Prodrug design : Improve bioavailability by masking polar groups (e.g., esterification of carboxylic acids) .
- Formulation optimization : Use nanocarriers or liposomes to enhance solubility and tissue penetration .
- Metabolite profiling : Identify active metabolites via LC-HRMS and compare their potency to the parent compound .
Q. What computational tools are used to model its interactions with biological targets?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Machine learning (ML) models : Train on SAR datasets to predict novel derivatives with improved activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
